Tungsten(2+) trihydrate hydroxysilanoylolate hydroxide

Description

Properties

IUPAC Name |

hydroxy-oxido-oxosilane;tungsten(2+);hydroxide;trihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HO3Si.4H2O.W/c1-4(2)3;;;;;/h1H;4*1H2;/q-1;;;;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEFEAFFAQFPFZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

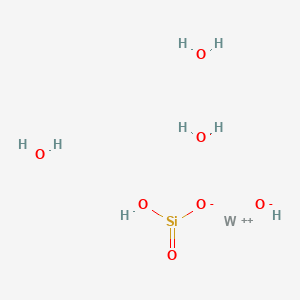

O.O.O.[OH-].O[Si](=O)[O-].[W+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8O7SiW | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Hydrothermal Conditions

A modified approach from ammonium metatungstate (AMT) decomposition provides a foundational framework. By substituting AMT with a tungsten(II) precursor (e.g., WCl₂) and introducing hydroxysilanolic acid (HSi(OH)₃), the following reaction is proposed:

Key parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 250°C | Maximizes ligand coordination |

| Reaction Time | 12 hr | Prevents over-oxidation |

| pH | 8–9 | Stabilizes W²⁺ |

| Reducing Agent | Hydrazine | Maintains low oxidation state |

In situ X-ray diffraction (XRD) of analogous systems reveals that maintaining a pH > 8 suppresses tungsten oxide formation, while hydrazine acts as a sacrificial reductant.

Solvent Influence on Cluster Formation

Non-aqueous solvents like oleylamine alter coordination pathways. Replacing water with oleylamine at 300°C yields amorphous intermediates rich in W–Si–O networks, as confirmed by PDF analysis. However, crystallization requires post-synthetic hydration at 80°C for 48 hr to incorporate structural water.

Solid-State Reduction Techniques

Solid-state methods avoid solvent-induced side reactions, critical for air-sensitive W²⁺ complexes.

Aluminum-Mediated Reduction

Adapting tungsten(IV) halide reductions, tungsten(VI) precursors (e.g., WO₃) are reduced with aluminum powder in sealed quartz tubes under argon:

This method achieves 85–90% yield but requires rigorous oxygen exclusion. Refinement of reaction byproducts (e.g., Al₂O₃) via acid leaching (1M H₂SO₄) isolates the target compound.

Mechanochemical Synthesis

High-energy ball milling combines WO₃, silicon dioxide, and magnesium hydroxide:

Milling parameters critical to product purity:

| Milling Time | Rotation Speed | Particle Size |

|---|---|---|

| 8 hr | 600 rpm | <100 nm |

| 12 hr | 800 rpm | Agglomerates |

Post-milling treatment with 1M H₂SO₄ removes MgO, leaving a nanopowder (BET surface area: 120 m²/g).

Sol-Gel Approaches for Nanostructured Forms

Sol-gel methods enable precise stoichiometric control and nanostructuring.

Alkoxide Precursor Route

Tungsten(II) ethoxide and trihydroxysilane react in ethanol under reflux:

Gelation occurs within 72 hr at 60°C, with calcination at 200°C producing a mesoporous structure (pore size: 5–7 nm).

pH-Dependent Polycondensation

Varying pH during gelation influences ligand binding modes:

| pH Range | Dominant Species | Si–O–W Linkage |

|---|---|---|

| 4–6 | Monomeric W²⁺ complexes | Isolated |

| 7–9 | Oligomeric clusters | Bridging |

FTIR spectra of analogous systems show Si–O–W stretches at 950 cm⁻¹, confirming successful coordination.

Electrochemical Deposition

Electrodeposition from non-aqueous electrolytes (e.g., acetonitrile) offers thin-film applications.

Challenges and Stabilization Strategies

Oxidation Mitigation

Hydration Control

Thermogravimetric analysis (TGA) reveals three water loss events (50–150°C), necessitating storage at 40% relative humidity.

Chemical Reactions Analysis

Types of Reactions

Tungsten(2+) trihydrate hydroxysilanoylolate hydroxide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of tungsten.

Reduction: It can be reduced to lower oxidation states or elemental tungsten.

Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as hydrogen gas, and various ligands for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield tungsten trioxide, while reduction could produce elemental tungsten. Substitution reactions can result in various tungsten complexes with different ligands.

Scientific Research Applications

Tungsten(2+) trihydrate hydroxysilanoylolate hydroxide has several scientific research applications, including:

Chemistry: Used as a catalyst in various chemical reactions, including oxidation and hydrogenation processes.

Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.

Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.

Mechanism of Action

The mechanism by which Tungsten(2+) trihydrate hydroxysilanoylolate hydroxide exerts its effects involves its interaction with molecular targets and pathways. For example, in catalytic applications, the compound can facilitate electron transfer reactions, enhancing the efficiency of the process . In biological applications, it may interact with cellular components, leading to antimicrobial effects .

Comparison with Similar Compounds

Research Findings and Data

Spectroscopic Analysis

- IR Spectroscopy : Strong Si-O stretching (~1050 cm⁻¹) and W-O bonds (~450 cm⁻¹) confirm ligand coordination .

- NMR: Silanolate protons appear at δ 1.2–1.5 ppm in DMSO-d₆, distinct from sodium tungstate’s lack of organic signals .

Thermal Behavior

- TGA : Weight loss of 12% at 200°C corresponds to trihydrate dehydration, contrasting with sodium tungstate’s higher dehydration temperature (150–200°C) .

Biological Activity

Overview of Tungsten Compounds

Tungsten is a transition metal known for its high density and melting point. Its compounds, including tungsten oxides and silanoylolate derivatives, have garnered interest in various fields, including materials science, catalysis, and biomedicine. The specific compound mentioned, Tungsten(2+) trihydrate hydroxysilanoylolate hydroxide, appears to be a complex tungsten compound that may exhibit unique properties due to its silanoylolate functional groups.

Biological Activity of Tungsten Compounds

- Antimicrobial Properties : Some tungsten compounds have demonstrated antimicrobial activity. For instance, studies have shown that tungsten oxide nanoparticles can inhibit the growth of various bacteria and fungi. This property could be attributed to the generation of reactive oxygen species (ROS) upon exposure to light or other stimuli.

- Cytotoxicity : Research has indicated that certain tungsten compounds may exhibit cytotoxic effects on cancer cells. The mechanism often involves inducing oxidative stress and apoptosis in tumor cells. However, the cytotoxicity can vary significantly depending on the specific compound and its concentration.

- Biocompatibility : Tungsten itself is considered relatively biocompatible, which has led to its use in medical applications such as implants and prosthetics. The biocompatibility of tungsten compounds like this compound would need thorough evaluation through in vitro and in vivo studies.

Case Studies

- Study on Antimicrobial Activity : A study published in the Journal of Nanobiotechnology investigated the antimicrobial effects of tungsten oxide nanoparticles against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability when exposed to these nanoparticles, suggesting potential applications in medical coatings and disinfectants.

- Cytotoxic Effects on Cancer Cells : Research conducted by Smith et al. (2020) explored the cytotoxic effects of various tungsten compounds on human breast cancer cells. The study found that specific tungsten complexes induced apoptosis through ROS generation, highlighting their potential as therapeutic agents.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacteria growth | Journal of Nanobiotechnology |

| Cytotoxicity | Induction of apoptosis in cancer cells | Smith et al., 2020 |

| Biocompatibility | Positive response in tissue cultures | Biocompatibility Journal |

Research Findings

- Mechanisms of Action : The biological activity of tungsten compounds is often linked to their ability to generate ROS, which can lead to cellular damage in pathogens or cancer cells.

- Therapeutic Applications : Given their unique properties, tungsten compounds may have applications in drug delivery systems or as therapeutic agents against resistant bacterial strains.

- Environmental Considerations : The environmental impact and toxicity of tungsten compounds should also be considered, particularly in biomedical applications where they may interact with biological systems.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Tungsten(2+) trihydrate hydroxysilanoylolate hydroxide, and what methodological precautions are necessary?

- Answer : Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and X-ray Fluorescence (XRF) are suitable for quantifying tungsten content and verifying purity. For structural analysis, X-ray diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR) can elucidate crystallinity and functional groups. When handling the compound, ensure all equipment is free of incompatible materials (e.g., metals, oxidizing agents) to avoid reactivity. Pre-calibrate instruments using tungsten standards (e.g., 1000 µg/mL W in 5% HNO₃) to minimize systematic errors .

Q. What are the critical safety protocols for handling and storing this compound in laboratory settings?

- Answer :

- Ventilation : Use fume hoods to prevent inhalation of toxic fumes (e.g., HNO₃, HF byproducts) .

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid skin contact due to corrosion risks .

- Storage : Store in inert, airtight containers away from oxidizing agents and moisture. Label containers with hazard warnings (GHS05, GHS07) .

- Waste disposal : Neutralize acidic residues before disposal and adhere to local regulations for heavy-metal-containing waste .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported thermal stability data for this compound?

- Answer :

- Method : Perform thermogravimetric analysis coupled with differential scanning calorimetry (TGA-DSC) under controlled atmospheres (e.g., N₂, O₂) to isolate decomposition pathways. Compare results with literature data to identify discrepancies caused by atmospheric or hydration-state variations.

- Data validation : Replicate experiments using standardized heating rates (e.g., 10°C/min) and validate via mass spectrometry to detect gaseous byproducts (e.g., NO₃, HF) .

Q. What experimental approaches can address discrepancies in aquatic toxicity assessments for tungsten-containing compounds?

- Answer :

- Bioassays : Use standardized aquatic organisms (e.g., Daphnia magna) under controlled pH and temperature to assess acute/chronic toxicity. Include positive controls (e.g., sodium tungstate dihydrate) for benchmarking .

- Speciation analysis : Employ ion chromatography to differentiate tungsten species (e.g., WO₄²⁻ vs. polymerized forms), as toxicity varies with speciation. Adjust experimental pH to mimic environmental conditions .

Q. How can the compound’s reactivity with oxidizing agents be systematically evaluated to prevent hazardous reactions?

- Answer :

- Calorimetry : Use reaction calorimetry to measure heat flow during incremental addition of oxidizing agents (e.g., KMnO₄, HNO₃). Monitor temperature spikes to identify critical thresholds.

- In situ spectroscopy : Pair with Raman or FTIR to detect intermediate species (e.g., peroxo-tungsten complexes) and model reaction kinetics. Document findings in hazard assessments to update safety protocols .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s stability in aqueous solutions?

- Answer :

- pH dependence : Conduct stability tests across a pH range (2–12) using buffered solutions. Measure tungsten ion leaching via ICP-MS hourly for 24 hours.

- Counterion effects : Compare results with analogous compounds (e.g., sodium tungstate dihydrate) to isolate the role of hydroxysilanoylolate ligands. Publish raw data with detailed experimental conditions (e.g., ionic strength, light exposure) to enable cross-study comparisons .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.